Cas no 4851-50-7 (Solvaperm Green G)

Solvaperm Green G structure
Solvaperm Green G structure
Product Name:Solvaperm Green G
Numero CAS:4851-50-7
MF:C34H34N2O4
MW:534.644769191742
CID:329486
PubChem ID:78564
Update Time:2025-04-19

Solvaperm Green G Proprietà chimiche e fisiche

Nomi e identificatori

    • Solvaperm Green G
    • 1,4-bis(4-tert-butylanilino)-5,8-dihydroxyanthracene-9,10-dione
    • 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxyanthraquinone
    • 1,4-Bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-9,10-anthracenedione
    • 1,4-bis4-(1,1-Dimethylethyl)phenylamino-5,8-diohanthraquinone
    • SCHEMBL13752318
    • EINECS 225-443-9
    • 9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-
    • 4851-50-7
    • 5,8-Bis(4-tert-butylanilino)quinizarine
    • 1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone
    • NS00020652
    • K8874MC6T8
    • UNII-K8874MC6T8
    • 9,10-Anthracenedione, 1,4-bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxy-
    • DTXSID3063623
    • W-109999
    • 1,4-Dihydroxy-5,8-bis((p-tert-butylphenyl)amino)anthraquinone
    • 1,4-bis[[4-(1,1-Dimethylethyl)phenyl]amino]-5,8-diOHanthraquinone
    • Inchi: 1S/C34H34N2O4/c1-33(2,3)19-7-11-21(12-8-19)35-23-15-16-24(36-22-13-9-20(10-14-22)34(4,5)6)28-27(23)31(39)29-25(37)17-18-26(38)30(29)32(28)40/h7-18,35-38H,1-6H3
    • Chiave InChI: KWBCXNHXXWZCMM-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(=CC=C(C=2C(C2C(=CC=C(C=21)NC1C=CC(=CC=1)C(C)(C)C)NC1C=CC(=CC=1)C(C)(C)C)=O)O)O

Proprietà calcolate

  • Massa esatta: 534.25185757g/mol
  • Massa monoisotopica: 534.25185757g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 6
  • Complessità: 832
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 9.7
  • Superficie polare topologica: 98.7Ų
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd